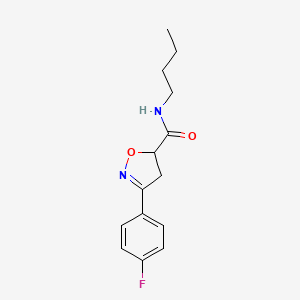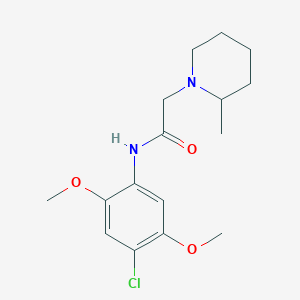![molecular formula C19H20F2N2O3S B4764417 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4764417.png)
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Upon binding to antigens, B-cell receptors activate BTK, which in turn activates downstream signaling pathways such as NF-κB and PI3K/AKT. 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide selectively binds to the active site of BTK and inhibits its activity, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of downstream signaling pathways and induction of apoptosis in B-cells. In animal models, 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been shown to reduce tumor growth and improve survival rates. 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and good tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for BTK and its favorable pharmacokinetic profile. However, 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide also has some limitations, including its potential for off-target effects and the need for further studies to determine its optimal dosage and treatment duration.
Zukünftige Richtungen
There are several potential future directions for 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide research, including its use in combination with other cancer therapies, its potential in other B-cell malignancies such as multiple myeloma, and the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to determine the optimal dosage and treatment duration of 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide and to investigate its potential for off-target effects.
Wissenschaftliche Forschungsanwendungen
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide has been extensively studied for its potential in cancer treatment, particularly in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide inhibits B-cell receptor signaling and induces apoptosis in B-cells, leading to tumor regression in animal models.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c20-16-7-5-14(6-8-16)13-27(25,26)23-11-9-15(10-12-23)19(24)22-18-4-2-1-3-17(18)21/h1-8,15H,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFCYZIPXNPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromo-3-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4764336.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4764347.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3-methoxyphenyl)-3-phenylpropanamide](/img/structure/B4764358.png)
![2-{5-[4-(benzyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B4764363.png)
![1-benzyl-7,8-dimethoxy-5-(4-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4764368.png)
![3,6-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4764369.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4764377.png)
![methyl 2-({[6,8-dimethyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4764390.png)

![ethyl 1-{4-methyl-3-[(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4764401.png)
![N~1~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4764410.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4764423.png)
![3-[(2,5-dichlorophenyl)sulfonyl]propanenitrile](/img/structure/B4764426.png)